molecular formula C18H27N3O5S B7878466 1-{[2,5-dimethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid

1-{[2,5-dimethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid

Cat. No.: B7878466
M. Wt: 397.5 g/mol
InChI Key: AJBGPDQMZWOKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2,5-dimethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, a pyrrole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2,5-dimethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a cyclization reaction involving a suitable precursor.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{[2,5-dimethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-{[2,5-dimethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[2,5-dimethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 4,4-dimethylpiperidine and piperidine-4-carboxylic acid share structural similarities.

    Pyrrole Derivatives: Compounds containing the pyrrole ring, such as indole derivatives, are also similar.

Uniqueness

1-{[2,5-dimethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[2,5-dimethyl-4-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]sulfonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-12-15(17(22)20-8-4-3-5-9-20)16(13(2)19-12)27(25,26)21-10-6-14(7-11-21)18(23)24/h14,19H,3-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBGPDQMZWOKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)S(=O)(=O)N2CCC(CC2)C(=O)O)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.